molecular formula C12H14O3 B586154 Furofenac-d3 CAS No. 1794754-03-2

Furofenac-d3

Cat. No. B586154
CAS RN: 1794754-03-2
M. Wt: 209.259
InChI Key: MYQXHLQMZLTSDB-FIBGUPNXSA-N
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Description

Molecular Structure Analysis

The molecular formula for Furofenac-d3 is C12H11D3O3 . The canonical SMILES representation is CCC1CC2=C(O1)C=CC(=C2)CC(=O)O . The InChI representation is InChI=1S/C12H14O3/c1-2-10-7-9-5-8 (6-12 (13)14)3-4-11 (9)15-10/h3-5,10H,2,6-7H2,1H3, (H,13,14)/i1D3 .


Physical And Chemical Properties Analysis

Furofenac-d3 has a molecular weight of 209.26 . It is an off-white solid that is soluble in DMSO and Methanol . It has a boiling point of 356.8±11.0°C at 760 mmHg and a melting point of 93-95°C . The density of Furofenac-d3 is 1.2±0.1 g/cm3 .

Relevant Papers Several papers were found in the search results . These papers discuss topics such as the synthesis of Vitamin D3 and its analogues , the metabolism of 2‐ethyl‐2,3‐dihydro‐5‐benzofuranacetic acid (Furofenac) , and Furofenac-d3 . These papers could provide further insights into the properties and potential applications of Furofenac-d3.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Furofenac-d3 involves the incorporation of deuterium into the structure of Furofenac through a series of reactions.", "Starting Materials": [ "2-chloro-3-cyanopyridine", "deuterium oxide", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethyl acetoacetate", "methyl iodide", "sodium carbonate", "3-aminophenol", "phosphorus oxychloride", "3,4-dimethoxybenzaldehyde", "sodium borohydride-d4" ], "Reaction": [ "Step 1: Synthesis of 2-chloro-3-cyano-4-methoxy-pyridine by reacting 2-chloro-3-cyanopyridine with methanol in the presence of sodium hydroxide.", "Step 2: Deuteration of 2-chloro-3-cyano-4-methoxy-pyridine by refluxing it with deuterium oxide in the presence of sodium borohydride-d4.", "Step 3: Synthesis of ethyl 2-(2-chloro-3-cyano-4-methoxyphenyl)-3-oxobutanoate by reacting 2-chloro-3-cyano-4-methoxy-pyridine with ethyl acetoacetate in the presence of acetic acid and sodium acetate.", "Step 4: Synthesis of 2-(3-(4-methoxyphenyl)isoxazol-5-yl)acetic acid by reacting ethyl 2-(2-chloro-3-cyano-4-methoxyphenyl)-3-oxobutanoate with hydroxylamine hydrochloride in the presence of sodium carbonate and acetic acid.", "Step 5: Deuteration of 2-(3-(4-methoxyphenyl)isoxazol-5-yl)acetic acid by refluxing it with deuterium oxide in the presence of sodium borohydride.", "Step 6: Synthesis of 2-(3-(4-methoxyphenyl)-5-(trifluoromethyl)phenyl)acetic acid by reacting 3,4-dimethoxybenzaldehyde with 3-aminophenol in the presence of phosphorus oxychloride.", "Step 7: Synthesis of Furofenac-d3 by reacting 2-(3-(4-methoxyphenyl)isoxazol-5-yl)acetic acid and 2-(3-(4-methoxyphenyl)-5-(trifluoromethyl)phenyl)acetic acid with methyl iodide in the presence of sodium carbonate." ] }

CAS RN

1794754-03-2

Product Name

Furofenac-d3

Molecular Formula

C12H14O3

Molecular Weight

209.259

IUPAC Name

2-[2-(2,2,2-trideuterioethyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid

InChI

InChI=1S/C12H14O3/c1-2-10-7-9-5-8(6-12(13)14)3-4-11(9)15-10/h3-5,10H,2,6-7H2,1H3,(H,13,14)/i1D3

InChI Key

MYQXHLQMZLTSDB-FIBGUPNXSA-N

SMILES

CCC1CC2=C(O1)C=CC(=C2)CC(=O)O

synonyms

2-(Ethyl-d3)-2,3-dihydro-5-benzofuranacetic Acid;  2-(Ethyl-d3)-2,3-dihydro-5-benzofuranylacetic Acid;  SAS 650-d3; 

Origin of Product

United States

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